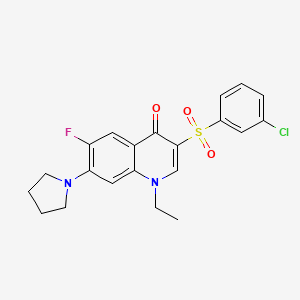![molecular formula C22H17N5O3 B2568263 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034440-54-3](/img/structure/B2568263.png)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound falls under the category of heterocyclic compounds, characterized by its complex structure which includes a pyrrole, oxadiazole, and isoxazole ring system.
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis of this compound typically starts with the formation of its key intermediate compounds. This involves the synthesis of 1-methyl-1H-pyrrole and 1,2,4-oxadiazole.
Coupling Reactions: : The next step involves a coupling reaction between the pyrrole derivative and the oxadiazole derivative under controlled conditions using suitable catalysts to form the desired heterocyclic system.
Final Assembly:
Industrial Production Methods:
The industrial production methods involve scaling up the laboratory synthesis protocols, ensuring the use of safe and cost-effective reagents and maintaining reaction conditions that are reproducible on a large scale.
The use of automated reactors and continuous flow processes can optimize the synthesis for higher yield and purity.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions where specific functional groups like pyrrole can be oxidized to their respective oxo derivatives.
Reduction: : Reduction reactions involving hydrazine or other reducing agents can be used to modify certain functional groups within the compound.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, enhancing its functionality and applications.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, acyl chlorides.
Major Products Formed:
The major products from these reactions are derivatives with modified functional groups, which can be tailored for specific research applications.
Chemistry:
As a versatile building block in synthetic organic chemistry for creating more complex molecules. Biology:
Used in biochemical assays and studies involving heterocyclic compounds. Medicine:
Possible use as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors.
It can bind to active sites or modulate pathways involved in cellular processes, influencing biochemical reactions or signaling pathways.
Comparación Con Compuestos Similares
N-(3-benzoyl-1,2,4-oxadiazol-5-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide
N-(1-methyl-1H-pyrrol-2-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide
Uniqueness:
The unique combination of pyrrole, oxadiazole, and isoxazole rings in N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide gives it distinctive chemical properties and reactivity compared to similar compounds.
Its specific structural arrangement allows for unique interactions with biological targets and chemical reactivity patterns that are not observed in other compounds with different ring systems.
That's it—a comprehensive guide on this compound. If you need more details or further clarification on any of the points, just let me know. No more questions? No problem.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-27-11-5-8-18(27)21-24-19(29-26-21)13-23-22(28)15-9-10-17-16(12-15)20(30-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRIIKYUHIKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,11,13-trimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2568181.png)
![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)

![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
